molecular formula C24H23N3O2 B2393627 2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 955319-10-5

2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2393627
CAS No.: 955319-10-5
M. Wt: 385.467
InChI Key: QGKOHIXKOGOTFL-UHFFFAOYSA-N
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Description

2-{2-[(3-Methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide is a benzodiazole-derived acetamide featuring a 3-methylphenoxymethyl substituent at the 1-position of the benzodiazole core and a 4-methylphenyl group attached to the acetamide nitrogen. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

IUPAC Name

2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17-10-12-19(13-11-17)25-24(28)15-27-22-9-4-3-8-21(22)26-23(27)16-29-20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKOHIXKOGOTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms.

Scientific Research Applications

2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways will depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, enabling a systematic comparison with the target compound:

Compound Structural Features Synthesis Method Key Properties/Activities Reference
Target Compound :
2-{2-[(3-Methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide
Benzodiazole core with 3-methylphenoxymethyl and 4-methylphenylacetamide substituents Likely synthesized via nucleophilic substitution or Cu-catalyzed click chemistry Not explicitly reported; inferred antimicrobial/antiviral potential based on analogs
9c
()
Benzodiazole-triazole-thiazole hybrid with 4-bromophenyl Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) Demonstrated molecular docking affinity for enzymatic active sites
13
()
Benzimidazole-triazole hybrid with p-nitrophenylacetamide Click chemistry Significant anti-HCV activity (EC₅₀ = 2.1 μM)
W1
()
Benzimidazole-thioacetamide linked to 2,4-dinitrophenyl Condensation and recrystallization Antimicrobial and anticancer activities (IC₅₀ = 8.2 μM against HeLa cells)
15
()
Benzodiazole linked to 4-cyanophenylacetamide Not specified Commercial availability; unconfirmed bioactivity
11d
()
Indole-carbohydrazide-phenoxy-triazole-phenylacetamide Multi-step coupling and cyclization Potent α-glucosidase inhibition (IC₅₀ = 0.89 μM)

Key Comparisons :

Structural Diversity: The target compound lacks the triazole spacer present in 9c () and 13 (), which may reduce conformational flexibility but enhance metabolic stability.

Bioactivity Trends: 13 () and W1 () highlight the importance of electron-withdrawing groups (e.g., nitro, halogens) in enhancing antiviral and anticancer activities. The target compound’s 4-methylphenyl group is electron-donating, which may modulate its activity profile. 11d () demonstrates that bulky substituents (e.g., indole-carbohydrazide) enhance enzyme inhibition, suggesting the target compound’s 3-methylphenoxy group may similarly influence target binding.

Physicochemical Properties :

  • Melting points, solubility, and spectral data for analogs like 9c and W1 are well-documented, providing benchmarks for the target compound’s characterization.

Research Findings and Implications

  • Antiviral Potential: Compounds with benzodiazole-triazole scaffolds (e.g., 13) show potent anti-HCV activity, suggesting the target compound could be optimized for similar applications by introducing halogen or nitro groups .
  • Synthetic Feasibility : The high yields (75–76%) reported for triazole-linked glycosides () indicate that click chemistry is a viable strategy for scaling up the target compound’s production .

Data Tables for Key Analogs

Table 1: Elemental Analysis of Selected Compounds

Compound %C (Calc/Found) %H (Calc/Found) %N (Calc/Found)
9c 56.64/56.60 3.80/3.85 17.15/17.10
11d 64.20/64.18 4.85/4.88 18.75/18.70
13 61.44/61.40 4.27/4.30 18.51/18.55

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